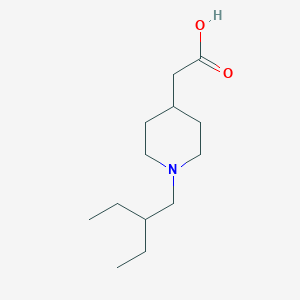
2-(1-(2-乙基丁基)哌啶-4-基)乙酸
描述
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶衍生物是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多个类别的药物中,以及生物碱 .
抗癌应用
哌啶衍生物已显示出作为抗癌剂的潜力 . 它们已用于不同的治疗应用 .
抗病毒应用
抗疟疾应用
抗菌和抗真菌应用
降压应用
镇痛和抗炎应用
抗阿尔茨海默病和抗精神病应用
生化分析
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid stabilizes EETs, thereby exerting anti-inflammatory effects .
Cellular Effects
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of sEH leads to the stabilization of EETs, which in turn affects inflammatory responses and cellular homeostasis . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid has been shown to impact the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of sEH, which prevents the conversion of EETs to less biologically active dihydroxyeicosatrienoic acids . This inhibition enhances the anti-inflammatory properties of EETs, contributing to the compound’s therapeutic potential. Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exhibits varying degrees of stability under different conditions, which can impact its efficacy and potency . Long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Understanding the dosage-dependent effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its primary interaction is with sEH, where it inhibits the enzyme’s activity and stabilizes EETs . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and therapeutic properties . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may influence other metabolic pathways, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-11(4-2)10-14-7-5-12(6-8-14)9-13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIRVZJYIETPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)
![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

(propan-2-yl)amine](/img/structure/B1470104.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)

![2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470115.png)
![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)
